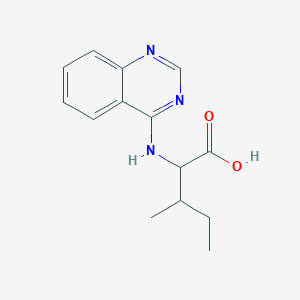
N-4-quinazolinylisoleucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-4-quinazolinylisoleucine, also known as QNZ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. QNZ is a derivative of isoleucine, an essential amino acid, and quinazoline, a heterocyclic compound. QNZ has been shown to have several biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of N-4-quinazolinylisoleucine is not fully understood. However, it is believed that N-4-quinazolinylisoleucine works by inhibiting the activity of certain enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play a critical role in the regulation of gene expression. By inhibiting the activity of HDACs, N-4-quinazolinylisoleucine can alter gene expression patterns, leading to changes in cellular behavior.
Biochemical and Physiological Effects:
N-4-quinazolinylisoleucine has several biochemical and physiological effects. N-4-quinazolinylisoleucine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-4-quinazolinylisoleucine has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed. Additionally, N-4-quinazolinylisoleucine has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-4-quinazolinylisoleucine is its specificity. N-4-quinazolinylisoleucine has been shown to selectively inhibit the activity of certain enzymes, such as HDACs, without affecting other enzymes. This specificity makes N-4-quinazolinylisoleucine a valuable tool for studying the role of specific enzymes in cellular processes. However, one of the limitations of N-4-quinazolinylisoleucine is its toxicity. N-4-quinazolinylisoleucine has been shown to be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-4-quinazolinylisoleucine. One area of research is the development of N-4-quinazolinylisoleucine derivatives with improved specificity and reduced toxicity. Another area of research is the identification of the specific enzymes that are targeted by N-4-quinazolinylisoleucine. This information could lead to the development of more targeted therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of N-4-quinazolinylisoleucine and its potential applications in scientific research.
合成法
The synthesis of N-4-quinazolinylisoleucine is a complex process that involves several steps. The most common method for synthesizing N-4-quinazolinylisoleucine involves the reaction of isoleucine with 2-chloroquinazoline in the presence of a catalyst. The resulting product is then purified using various techniques, such as column chromatography, to obtain pure N-4-quinazolinylisoleucine.
科学的研究の応用
N-4-quinazolinylisoleucine has been extensively studied for its potential applications in scientific research. One of the most promising applications of N-4-quinazolinylisoleucine is in cancer research. N-4-quinazolinylisoleucine has been shown to inhibit the growth of cancer cells in vitro and in vivo. N-4-quinazolinylisoleucine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
3-methyl-2-(quinazolin-4-ylamino)pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-9(2)12(14(18)19)17-13-10-6-4-5-7-11(10)15-8-16-13/h4-9,12H,3H2,1-2H3,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVOHIWIBWLVIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-quinazolin-4-ylisoleucine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


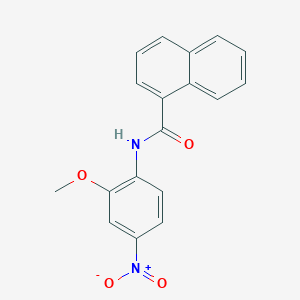
![ethyl 4'-({[(benzoylamino)thio]methyl}amino)-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate](/img/structure/B4987331.png)

![3-[(2-chlorobenzyl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4987335.png)
![5-chloro-2-(methylthio)-N-(3-{[(2-phenylethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-pyrimidinecarboxamide](/img/structure/B4987346.png)
![4-[5-(allylthio)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4987353.png)
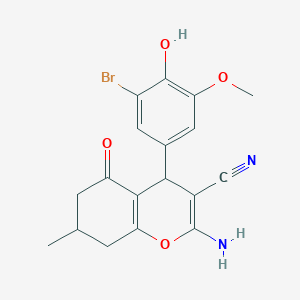
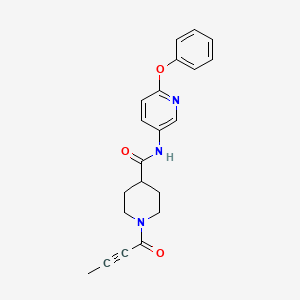
![N-{[1-(2-chlorobenzyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B4987396.png)
![N~1~-(4-chlorobenzyl)-N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4987402.png)
![5-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4987420.png)
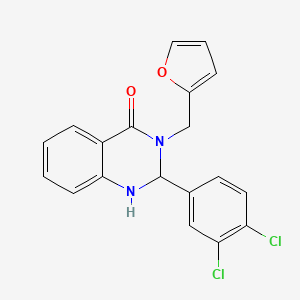
![8-(2-methylphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4987435.png)